molecular formula C10H10BrN3O2 B8190440 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B8190440
M. Wt: 284.11 g/mol
InChI Key: ODZZSWBMUJWOER-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is a versatile brominated pyrazolopyridine derivative intended for research and development purposes. This compound is presented as a key chemical intermediate for synthesizing more complex heterocyclic systems. Pyrazolo[1,5-a]pyridine scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purine bases, allowing them to mimic natural ligands . The specific research applications and mechanism of action for this particular compound are areas of active investigation and are not fully detailed in the available literature. Researchers are exploring its potential as a building block for the development of novel pharmacologically active molecules. Related pyrazolopyridine esters have been identified as crucial intermediates in the synthesis of targeted therapies, such as RET kinase inhibitors used in oncology . The presence of both bromo and amino functional groups on this scaffold provides distinct handles for further chemical modification via cross-coupling and condensation reactions, facilitating the creation of diverse compound libraries for biological screening. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

ethyl 5-amino-4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-2-16-10(15)6-5-13-14-4-3-7(12)8(11)9(6)14/h3-5H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZZSWBMUJWOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=CN2N=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The CDC method employs N-amino-2-iminopyridines and β-dicarbonyl compounds (e.g., β-ketoesters) under oxidative conditions. For brominated derivatives, the starting N-amino-2-iminopyridine must contain a bromine substituent at the desired position. For example, 4-bromo-1-amino-2-imino-1,2-dihydropyridine reacts with ethyl acetoacetate to form the target compound.

Key Steps:

  • Nucleophilic Addition : The enol form of the β-ketoester attacks the electrophilic carbon of the N-amino-2-iminopyridine.

  • Oxidative Dehydrogenation : Molecular oxygen (O₂) facilitates dehydrogenation, forming the pyrazolo[1,5-a]pyridine core.

  • Cyclization and Elimination : Intramolecular cyclization followed by water elimination yields the final product.

Optimization Data:

ParameterOptimal ConditionYield Improvement
Acetic Acid Loading6 equivalents74% → 94%
AtmosphereO₂ (1 atm)94% vs. 6% (Ar)
CatalystNone required-

Post-Synthetic Functionalization

Bromination of Pyrazolo[1,5-a]pyridine Intermediates

Bromination can be achieved using electrophilic brominating agents (e.g., NBS or Br₂) or directed ortho-metalation. For example, 5-amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester undergoes regioselective bromination at position 4 using HBr/H₂O₂.

Reaction Conditions:

  • Reagents : HBr (48%), H₂O₂ (30%)

  • Temperature : 0–25°C

  • Yield : 65–78%

Challenges:

  • Competing side reactions (e.g., over-bromination).

  • Steric hindrance from the ester group limits bromination to position 4.

Cycloaddition Approaches

[3+2] Cycloaddition of N-Aminopyridines and Enaminones

This method utilizes N-aminopyridines and brominated enaminones to form the pyrazolo[1,5-a]pyridine core in a single step. The amino group is introduced via the N-aminopyridine starting material, while bromine is incorporated into the enaminone.

Example Protocol:

  • React 4-bromo-1-aminopyridine with ethyl 3-(dimethylamino)propenoate.

  • Heat at 80°C in ethanol for 12 hours.

  • Yield: 82%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CDC ReactionsSingle-step, high atom economyRequires brominated starting material74–94%
Post-Synthetic BrominationFlexible for late-stage modificationRisk of regiochemical ambiguity65–78%
CycloadditionBroad substrate scopeRequires specialized enaminones70–82%

Case Study: Scalable Synthesis

A representative synthesis of 5-amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is outlined below:

Procedure:

  • Starting Material : 4-Bromo-1-amino-2-imino-1,2-dihydropyridine (3 mmol).

  • Reagent : Ethyl acetoacetate (3 mmol).

  • Conditions : Ethanol (10 mL), acetic acid (6 equiv), O₂ atmosphere (1 atm), 130°C, 18 h.

  • Workup : Cool to room temperature, filter, and recrystallize from ethanol.

  • Yield : 94%.

Characterization Data:

  • ¹H NMR (DMSO-d₆) : δ 1.32 (t, J = 7.2 Hz, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.76 (s, 2H, NH₂).

  • HRMS : m/z 284.110 [M⁺] .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester serves as a scaffold for drug development. Its structure allows for modifications that can enhance biological activity against various diseases. Notably, it has been investigated for:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells, particularly in cell lines such as HeLa and DU 205.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Biological Studies

Research involving this compound often focuses on understanding its interactions with biological targets. It has been used in studies to explore:

  • Mechanisms of Action : The compound can inhibit specific enzymes by binding to their active sites, which may lead to various pharmacological effects.
  • Target Identification : Investigations into which enzymes or receptors the compound interacts with can provide insights into its therapeutic potential.

Industrial Applications

Beyond medicinal uses, 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can be utilized in the synthesis of more complex molecules for industrial applications. This includes:

  • Materials Science : It can be incorporated into materials with specific properties.
  • Agrochemicals : The compound's biological activity may extend to agricultural applications, including pest control formulations.

Comparative Analysis with Related Compounds

The biological activities of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can be compared with similar compounds in the pyrazole family:

Compound TypeSimilarityUnique Features
Pyrazolo[3,4-b]pyridineStructural similarity; both exhibit anticancer propertiesDifferent substitution patterns leading to varied biological activities
Pyrazolo[1,5-a]pyrimidineRelated structure; potential for similar therapeutic usesDistinct chemical properties influencing pharmacodynamics

Case Studies and Research Findings

Several studies have documented the biological potential of derivatives of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine:

  • Anticancer Studies :
    • Investigations have demonstrated that this compound inhibits cancer cell proliferation in vitro.
    • Specific studies report IC50 values indicating its effectiveness against certain cancer cell lines.
  • Anti-inflammatory Activity :
    • Research highlights its role in reducing inflammation markers in animal models.
    • The compound's ability to modulate cytokine production has been documented.
  • Antimicrobial Efficacy :
    • Various studies show its effectiveness against Gram-positive and Gram-negative bacteria.
    • The mechanism behind its antimicrobial action is under investigation.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of pyrazolo-pyridine and pyrazolo-pyrimidine esters. Below is a detailed comparison with structurally related analogs, focusing on substituents, core variations, and implications for chemical properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Differences Similarity Score (if applicable) Reference
5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester Pyrazolo[1,5-a]pyridine 5-NH₂, 4-Br, 3-COOEt Reference compound
5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester Pyrazolo[1,5-a]pyridine 5-Br, 3-COOEt Lacks amino group at position 5; bromine at position 5 instead of 4
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine 5-Br, 3-COOEt Pyrimidine core (vs. pyridine); bromine at position 5 0.92 (structural similarity)
4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester Partially saturated pyrazolo[1,5-a]pyridine 3-COOEt Saturated ring (positions 4–7); no substituents
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-hydroxy-, ethyl ester Pyrazolo[1,5-a]pyridine 5-OH, 3-COOEt Hydroxyl instead of amino and bromo groups
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine 2-NH₂, 3-COOEt Amino group at position 2; pyrimidine core 0.86 (structural similarity)

Key Observations

Core Variations: Pyrazolo[1,5-a]pyridine derivatives (e.g., target compound) exhibit planar aromatic systems, while pyrimidine-based analogs (e.g., Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) introduce additional nitrogen atoms, altering electron distribution and binding affinity .

Substituent Effects: The 5-amino-4-bromo combination in the target compound enables dual reactivity: the bromo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group participates in hydrogen bonding or amide formation .

Similarity Scores :

  • Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (similarity score: 0.92) is the closest analog but differs in core structure, which may impact biological target selectivity .

Biological Activity

5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : Ethyl 5-amino-4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Molecular Formula : C10H10BrN3O2
  • Molecular Weight : 284.11 g/mol
  • CAS Number : 2407051-37-8

The biological activity of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various pharmacological effects such as:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains.

Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in cancer cell lines (e.g., HeLa and DU 205)
Anti-inflammatoryModulates inflammatory responses
AntimicrobialExhibits activity against bacterial strains

Case Studies and Research Findings

Several studies have highlighted the biological potential of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine derivatives:

  • Anticancer Studies :
    • Research indicated that pyrazolo[1,5-a]pyridines can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested against cervical HeLa cells and prostate DU 205 cells, showcasing promising results in inhibiting cell growth and inducing apoptosis .
  • Anti-inflammatory Activity :
    • A study demonstrated that compounds from the pyrazolo family could effectively reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Efficacy :
    • The compound has been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed effective inhibition of bacterial growth at certain concentrations .

Comparative Analysis with Related Compounds

The biological activities of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can be compared with similar compounds in the pyrazole family:

Compound TypeSimilarityUnique Features
Pyrazolo[3,4-b]pyridineStructural similarity; both exhibit anticancer propertiesDifferent substitution patterns leading to varied biological activities
Pyrazolo[1,5-a]pyrimidineRelated structure; potential for similar therapeutic usesDistinct chemical properties influencing pharmacodynamics

Q & A

Q. What are the standard synthetic routes for synthesizing 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester?

A common approach involves cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters under acidic conditions. For example, reacting methyl 5-amino-1H-pyrazole-4-carboxylate with a brominated β-keto ester precursor in acetic acid at 80°C yields the pyrazolo[1,5-a]pyridine core. Subsequent bromination at position 4 can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Ethyl esterification is typically introduced via esterification of the carboxylic acid intermediate using ethanol under acid catalysis .

Q. How is the bromo substituent introduced at position 4 of the pyrazolo[1,5-a]pyridine core?

Bromination at position 4 is often performed post-cyclization. Electrophilic bromination using reagents such as NBS or Br₂ in the presence of a Lewis acid (e.g., FeCl₃) selectively targets the electron-rich position 4. Alternatively, pre-functionalized brominated β-keto ester precursors can be used during cyclization to directly incorporate the bromo group .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

1H and 13C NMR are critical for confirming the core structure and substituent positions. IR spectroscopy verifies the presence of ester carbonyl (C=O, ~1700 cm⁻¹) and amino groups (N-H, ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. For tautomeric or conformational ambiguities, 2D NMR (e.g., COSY, NOESY) is employed .

Advanced Questions

Q. How can reaction conditions be optimized to minimize by-products during cyclization?

Key parameters include temperature control and reaction time. For example, maintaining temperatures ≤80°C during cyclization prevents acidolytic cleavage of protecting groups (e.g., Boc), which can generate undesired by-products. Prolonged heating should be avoided, as it may degrade intermediates. Solvent choice (e.g., acetic acid vs. methanol) also influences reaction efficiency .

Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyridine scaffold?

Position 7 can be functionalized via nucleophilic substitution or metal-catalyzed cross-coupling. For example, silylformamidine-mediated reactions introduce aminoalkyl groups, while Suzuki-Miyaura coupling with boronic acids adds aryl/heteroaryl moieties. Pre-functionalized enamine or β-keto ester precursors are also used to introduce substituents during cyclization .

Q. How can contradictions in NMR data due to tautomerism or dynamic exchange be resolved?

Variable-temperature NMR (VT-NMR) or solvent-dependent studies help distinguish tautomeric forms. For instance, in DMSO-d₆, hydrogen bonding stabilizes certain tautomers, while in CDCl₃, dynamic exchange may broaden signals. 2D NMR techniques (e.g., HSQC, HMBC) clarify through-space and through-bond correlations, resolving ambiguities in substituent positioning .

Q. What is the role of the ethyl ester group in facilitating further derivatization?

The ethyl ester acts as a versatile handle for downstream modifications. Hydrolysis with LiOH in aqueous methanol converts it to a carboxylic acid, which can be activated (e.g., using bis(pentafluorophenyl) carbonate, BPC) for amidation with primary or secondary amines. This strategy is critical for generating carboxamide libraries for biological screening .

Q. How does the compound’s stability vary under different pH and temperature conditions?

The ester group is susceptible to hydrolysis under basic conditions (pH >10) or prolonged exposure to moisture. Storage at 4°C in anhydrous solvents (e.g., DMSO or dry DMF) enhances stability. Thermal degradation studies indicate decomposition above 120°C, necessitating cautious handling during high-temperature reactions .

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